5-Propan-2-yl-1,4-oxazepane;hydrochloride
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Overview
Description
5-Propan-2-yl-1,4-oxazepane;hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of oxazepane, a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propan-2-yl-1,4-oxazepane;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-isopropyl-1,4-oxazepane with hydrochloric acid to form the hydrochloride salt. The reaction conditions often involve:
Temperature: Room temperature
Solvent: Aqueous or organic solvent
Catalyst: None required
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process ensures high yield and purity through optimized reaction conditions and purification techniques such as crystallization or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-Propan-2-yl-1,4-oxazepane;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxazepane N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, dry ether, reflux.
Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Major Products Formed
Oxidation: Oxazepane N-oxide
Reduction: Amine derivatives
Substitution: Substituted oxazepane derivatives
Scientific Research Applications
5-Propan-2-yl-1,4-oxazepane;hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Propan-2-yl-1,4-oxazepane;hydrochloride involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Isopropyl-1,4-oxazepane
- 5-Methyl-1,4-oxazepane
- 5-Ethyl-1,4-oxazepane
Uniqueness
5-Propan-2-yl-1,4-oxazepane;hydrochloride is unique due to its specific isopropyl substitution, which imparts distinct chemical and physical properties. This substitution can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-propan-2-yl-1,4-oxazepane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)8-3-5-10-6-4-9-8;/h7-9H,3-6H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQXSAONVVVUAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCOCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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